molecular formula C10H15NO B1593373 2-(3-Methoxyphenyl)propan-1-amine CAS No. 754913-55-8

2-(3-Methoxyphenyl)propan-1-amine

Cat. No.: B1593373
CAS No.: 754913-55-8
M. Wt: 165.23 g/mol
InChI Key: DUTAQBNSDZCPND-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)propan-1-amine is an organic compound belonging to the class of phenethylamines It features a methoxy group (-OCH₃) attached to the benzene ring at the meta position and an amino group (-NH₂) attached to the ethyl chain

Synthetic Routes and Reaction Conditions:

  • Reduction of 2-(3-Methoxyphenyl)propanoic Acid: This method involves the reduction of 2-(3-Methoxyphenyl)propanoic acid using lithium aluminium hydride (LiAlH₄) in anhydrous ether, followed by hydrolysis.

  • Amination of 3-Methoxyphenylpropanol: Another approach is the amination of 3-Methoxyphenylpropanol using ammonia in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.

Types of Reactions:

  • Oxidation: Oxidation of this compound can produce 2-(3-Methoxyphenyl)propanoic acid.

  • Reduction: Reduction reactions can convert 2-(3-Methoxyphenyl)propanoic acid back to this compound.

  • Substitution: Substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

  • Reduction: Lithium aluminium hydride (LiAlH₄) in anhydrous ether.

  • Substitution: Various alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: 2-(3-Methoxyphenyl)propanoic acid.

  • Reduction: this compound.

  • Substitution: Alkylated derivatives of this compound.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

  • Role in Synthesis : 2-(3-Methoxyphenyl)propan-1-amine serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it useful in creating derivatives with tailored properties.
  • Synthetic Routes : Common methods for synthesizing this compound include the reduction of nitro compounds or reductive amination of ketones. For instance, 3-methoxyphenylpropan-2-one can be nitrated and subsequently reduced to yield this compound.

Biological Research Applications

Neurotransmitter System Interaction

  • Mechanism of Action : This compound acts primarily as a selective serotonin releasing agent, influencing serotoninergic pathways in the brain. It interacts with sodium-dependent dopamine and serotonin transporters, potentially enhancing neurotransmission by increasing the concentration of these neurotransmitters in the synaptic cleft .

Potential Therapeutic Applications

  • Neurological Disorders : Ongoing research is exploring its therapeutic potential in treating conditions such as depression and anxiety due to its effects on serotonin levels. The modulation of neurotransmitter systems suggests possible applications in psychopharmacology.

Antimicrobial Activity

  • Case Studies : Recent studies have indicated antimicrobial properties associated with this compound, suggesting its potential use in developing new antimicrobial agents.

Pharmacological Insights

Pharmacokinetics

  • Absorption and Metabolism : Similar compounds are generally well absorbed and distributed within biological systems. They are metabolized by liver enzymes and excreted through urine, which is critical for understanding dosage and efficacy in therapeutic contexts.

Dosage Effects

  • Animal Models : Limited studies have been conducted on the dosage effects of this compound in animal models. Therefore, further research is necessary to establish safe dosage ranges and identify any adverse effects at higher concentrations.

Industrial Applications

Pharmaceutical Production

  • Fine Chemicals Manufacturing : The compound is utilized in the production of pharmaceuticals and other fine chemicals. Its role as an intermediate in drug synthesis highlights its importance in industrial chemistry.

Summary Table of Applications

Application AreaDescription
Chemical Synthesis Building block for complex organic molecules
Biological Research Interaction with neurotransmitter systems; potential for treating neurological disorders
Pharmacology Modulation of serotonin levels; ongoing research into therapeutic applications
Industrial Use Utilized in pharmaceutical production and fine chemicals manufacturing

Mechanism of Action

The mechanism by which 2-(3-Methoxyphenyl)propan-1-amine exerts its effects involves interactions with molecular targets such as receptors and enzymes. The specific pathways and targets depend on the context of its use, whether in biological studies or pharmaceutical applications.

Comparison with Similar Compounds

  • 3-Methoxyphenethylamine

  • 2-(4-Methoxyphenyl)propan-1-amine

  • 2-(3-Methoxyphenyl)propanoic acid

Biological Activity

2-(3-Methoxyphenyl)propan-1-amine, also known as (S)-1-(3-methoxyphenyl)propan-1-amine, is a compound belonging to the class of phenethylamines. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in the central nervous system (CNS). This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a propan-1-amine backbone substituted with a 3-methoxyphenyl group. This structural configuration enhances its lipophilicity, which may influence its interaction with biological targets.

The primary targets of this compound include:

  • Sodium-dependent dopamine transporter
  • Sodium-dependent serotonin transporter
  • Synaptic vesicular amine transporter

This compound acts as a serotonin releasing agent , leading to increased concentrations of neurotransmitters in the synaptic cleft, which can enhance neurotransmission and result in various physiological effects depending on the specific neurotransmitter systems involved.

Pharmacokinetics

Research indicates that compounds similar to this compound are generally well absorbed and distributed in the body. They are metabolized by liver enzymes and excreted in urine. However, specific pharmacokinetic data for this compound remains limited.

Neurotransmitter Interaction

This compound is known to interact with key neurotransmitter systems, particularly serotonin and dopamine. Its effects may include:

  • Increased release of serotonin and dopamine
  • Potential stimulant effects similar to other amphetamines

Antioxidant and Anticancer Activity

Recent studies have explored the antioxidant properties of derivatives related to this compound. For example, novel derivatives have demonstrated significant antioxidant activity through DPPH radical scavenging methods and showed cytotoxic effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines .

Study on Anticancer Activity

A study examined the anticancer potential of compounds derived from this compound. The results indicated that these compounds exhibited higher cytotoxicity against glioblastoma cells compared to breast cancer cells, suggesting selective activity that could be harnessed for therapeutic purposes .

Compound Cell Line Cytotoxicity
Compound AU-87 (glioblastoma)High
Compound BMDA-MB-231 (breast cancer)Moderate

Neuropharmacological Effects

In vivo studies have suggested that this compound may influence behavior and cognitive functions in animal models. However, comprehensive data on dosage effects and potential toxicity at high doses remain sparse.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group can undergo oxidation to form nitro derivatives or imines. Strong oxidizing agents like potassium permanganate (KMnO₄) in acidic media are typically employed.

Example Reaction:

2 3 Methoxyphenyl propan 1 amineKMnO4,H+2 3 Methoxyphenyl propan 1 nitro\text{2 3 Methoxyphenyl propan 1 amine}\xrightarrow{\text{KMnO}_4,\text{H}^+}\text{2 3 Methoxyphenyl propan 1 nitro}

Conditions:

  • Oxidizing agent: KMnO₄ or CrO₃

  • Solvent: Aqueous acidic medium (e.g., H₂SO₄)

  • Temperature: 60–80°C

Electrophilic Aromatic Substitution

The methoxy group activates the aromatic ring toward electrophilic substitution, directing incoming groups to ortho and para positions relative to itself.

Nitration

Reagents:

  • Nitration mixture (HNO₃/H₂SO₄)

Product:

  • 2-(3-Methoxy-4-nitrophenyl)propan-1-amine

Regioselectivity:

  • Nitro group substitutes at the 4-position (para to methoxy).

Sulfonation

Reagents:

  • Fuming H₂SO₄

Product:

  • 2-(3-Methoxy-5-sulfophenyl)propan-1-amine

Acylation and Alkylation

The primary amine reacts with acyl chlorides or alkyl halides to form amides or secondary amines, respectively.

Acylation

Reagents:

  • Acetyl chloride (CH₃COCl)

Reaction:

2 3 Methoxyphenyl propan 1 amine+CH3COClN Acetyl 2 3 methoxyphenyl propan 1 amine\text{2 3 Methoxyphenyl propan 1 amine}+\text{CH}_3\text{COCl}\rightarrow \text{N Acetyl 2 3 methoxyphenyl propan 1 amine}

Conditions:

  • Base (e.g., pyridine) to scavenge HCl.

  • Room temperature.

Alkylation

Reagents:

  • Methyl iodide (CH₃I)

Product:

  • N-Methyl-2-(3-methoxyphenyl)propan-1-amine

Dehydrogenative Coupling

Under catalytic conditions, the amine undergoes coupling to form symmetric secondary amines. A study using a palladium-based catalyst (1/L1 system) in chlorobenzene at 130°C demonstrated efficient dimerization .

Reaction:

2R NH2Catalyst 130 CR NH R+H22\,\text{R NH}_2\xrightarrow{\text{Catalyst 130 C}}\text{R NH R}+\text{H}_2

(R = 2-(3-Methoxyphenyl)propyl)

Key Data:

ParameterValue
CatalystPd/L1
SolventChlorobenzene
Temperature130°C
Conversion>90% (16 h)

Schiff Base Formation

Reaction with aldehydes yields Schiff bases (imines), useful in coordination chemistry.

Example:

2 3 Methoxyphenyl propan 1 amine+PhCHOPhCH N 2 3 methoxyphenyl propyl \text{2 3 Methoxyphenyl propan 1 amine}+\text{PhCHO}\rightarrow \text{PhCH N 2 3 methoxyphenyl propyl }

Conditions:

  • Acidic or anhydrous conditions.

  • Reflux in ethanol.

Demethylation of Methoxy Group

The methoxy group can be cleaved using strong Lewis acids (e.g., BBr₃) to yield a phenolic derivative.

Reaction:

2 3 Methoxyphenyl propan 1 amineBBr32 3 Hydroxyphenyl propan 1 amine\text{2 3 Methoxyphenyl propan 1 amine}\xrightarrow{\text{BBr}_3}\text{2 3 Hydroxyphenyl propan 1 amine}

Conditions:

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C to room temperature

Comparative Reactivity Table

Reaction TypeReagents/ConditionsMajor Product
OxidationKMnO₄, H₂SO₄, 60–80°CNitro derivative
AcylationAcetyl chloride, pyridineN-Acetylated amide
NitrationHNO₃/H₂SO₄, 0–5°C4-Nitro-3-methoxyphenyl derivative
Dehydrogenative CouplingPd/L1, chlorobenzene, 130°CSymmetric secondary amine
DemethylationBBr₃, DCMPhenolic derivative

Mechanistic Insights

  • Amine Reactivity: The primary amine’s lone pair facilitates nucleophilic attacks, enabling acylation and alkylation.

  • Aromatic Substitution: Methoxy’s +M effect directs electrophiles to ortho/para positions, though steric hindrance from the propane chain may influence regioselectivity.

Properties

IUPAC Name

2-(3-methoxyphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(7-11)9-4-3-5-10(6-9)12-2/h3-6,8H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTAQBNSDZCPND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276813, DTXSID401292226
Record name 2-(3-methoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-β-methylbenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5090-33-5, 754913-55-8
Record name 3-Methoxy-β-methylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5090-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-methoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-β-methylbenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(3-methoxyphenyl)propanenitrile (1.33 g, 8.26 mmol) in THF (10 mL) at room temperature was added lithium aluminum hydride (9.1 mL, 1M in THF, 9.1 mmol). The reaction was stirred overnight. More lithium aluminum hydride (0.5 mL) was added and the reaction was refluxed for 4 h. 1 N HCl was added carefully to quench the reaction. It was diluted with ether, washed with H2O. Aqueous layer was treated with NaOH and extracted with CH2Cl2. CH2Cl2 layer was washed with saturated NaCl, dried and concentrated to give 2-(3-methoxyphenyl)-propan-1-amine (761 g, 56% yield) as a pale yellow oil. HPLC retention time (Method C)=1.59 min. LC/MS (ESI) (M+H)+=166.07. 1H NMR (CDCl3, 400 MHz) δ ppm 1.24 (d, J=6.85 Hz, 3H), 2.65-2.77 (m, 1H), 2.85 (d, J=8 Hz, 2H), 3.80 (s, 3H), 6.71-6.84 (m, 3H), 7.20-7.26 (m, 1H).
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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